

An In-depth Technical Guide to the Physical Properties of Anisole Chromium Tricarbonyl

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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

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Anisole chromium tricarbonyl, with the chemical formula $(\eta^6\text{-C}_6\text{H}_5\text{OCH}_3)\text{Cr}(\text{CO})_3$, is an organometallic compound that has garnered significant interest in the field of organic synthesis. Its unique electronic properties, arising from the coordination of a chromium tricarbonyl moiety to an anisole ring, render it a versatile reagent for a variety of chemical transformations.^{[1][2]} This technical guide provides a comprehensive overview of the physical properties of **anisole chromium tricarbonyl**, detailed experimental protocols for its characterization, and a visualization of its synthesis and analytical workflow.

Core Physical and Chemical Properties

Anisole chromium tricarbonyl is a yellow crystalline solid at room temperature.^[3] The coordination of the chromium tricarbonyl group to the anisole ring significantly alters the electronic and physical properties of the aromatic ligand.^[1] This modification is the basis for its utility in activating the anisole ring for reactions that are otherwise difficult to achieve.^{[1][2]}

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical and chemical properties of **anisole chromium tricarbonyl** for easy reference and comparison.

Property	Value
Chemical Formula	C ₁₀ H ₈ CrO ₄ [4] [5] [6]
Molecular Weight	244.16 g/mol [1] [5] [6] [7]
Appearance	Yellow crystalline solid [3]
Melting Point	84-85 °C [4] [8] [9] [10] [11]
Boiling Point	Not applicable (decomposes)
Solubility	Soluble in THF, ether, and benzene [3] [12]
CAS Number	12116-44-8 [1] [4] [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **anisole chromium tricarbonyl**. The coordination of the Cr(CO)₃ group induces significant shifts in the NMR and IR spectra compared to free anisole.

- ¹H NMR Spectroscopy:** The protons on the aromatic ring experience an upfield shift upon complexation with the chromium tricarbonyl group.[\[1\]](#) This is due to the electron-withdrawing nature of the Cr(CO)₃ moiety and the magnetic anisotropy of the metal center.[\[1\]](#) The ortho protons typically appear around δ 5.1-5.3 ppm, the meta protons around δ 5.5-5.6 ppm, and the para proton around δ 5.0-5.1 ppm.[\[1\]](#) For comparison, the aromatic protons of free anisole appear between δ 6.8 and 7.3 ppm.[\[13\]](#)
- ¹³C NMR Spectroscopy:** Similar to the proton signals, the aromatic carbons of anisole also exhibit an upfield shift upon complexation, typically appearing in the range of 90-110 ppm.[\[1\]](#) The carbonyl carbons of the Cr(CO)₃ group are observed significantly downfield, generally in the 200-240 ppm region.[\[1\]](#)
- IR Spectroscopy:** The infrared spectrum of **anisole chromium tricarbonyl** is characterized by strong absorption bands in the carbonyl stretching region (ν(CO)).[\[1\]](#) These bands are typically observed at lower wavenumbers compared to those in less electron-donating arene complexes, which is a result of increased back-donation from the electron-rich chromium center to the π* orbitals of the carbonyl ligands.[\[1\]](#)

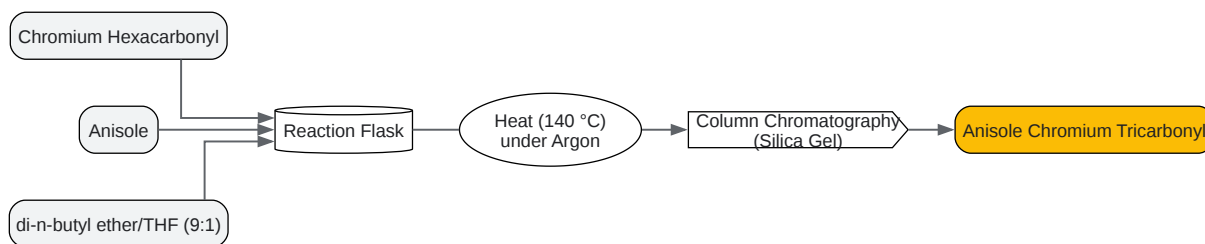
Experimental Protocols

Detailed methodologies for the synthesis and characterization of **anisole chromium tricarbonyl** are provided below. These protocols are intended to serve as a guide for researchers in the field.

The synthesis of **anisole chromium tricarbonyl** is typically achieved by the direct reaction of anisole with chromium hexacarbonyl.^[14] A common procedure involves heating the reactants in a high-boiling inert solvent.^[1]

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine chromium hexacarbonyl (1 equivalent) and anisole (1 equivalent).^[14]
- Add a solvent mixture of di-n-butyl ether and THF (9:1 ratio).^[14] The addition of THF helps to prevent the sublimation of chromium hexacarbonyl.^[14]
- Heat the reaction mixture to 140 °C under an inert atmosphere (e.g., argon) and protect it from light.^[14]
- Monitor the reaction progress by thin-layer chromatography (TLC).^[14]
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.^[14]
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.^{[12][14]}
- Recrystallize the purified product from an ether/petroleum ether mixture to obtain yellow crystals of **anisole chromium tricarbonyl**.^[12]



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Caption: Synthetic workflow for **anisole chromium tricarbonyl**.

The melting point of a crystalline solid is a key indicator of its purity.^{[15][16]}

Procedure:

- Finely powder a small sample of the crystalline **anisole chromium tricarbonyl**.
- Pack the powdered sample into a capillary tube to a height of 1-2 mm.^[17]
- Place the capillary tube in a melting point apparatus.^[16]
- Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (84-85 °C).^[16]
- Then, decrease the heating rate to approximately 1-2 °C per minute.^{[16][18]}
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.^[16] For a pure sample, this range should be narrow.^{[15][16]}

IR spectroscopy is used to identify the functional groups present in a molecule, particularly the carbonyl ligands in this complex.^{[19][20]}

Procedure for Solid Sample (Thin Film Method):

- Dissolve a small amount of **anisole chromium tricarbonyl** in a volatile solvent such as methylene chloride or acetone.[\[21\]](#)
- Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[\[21\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[21\]](#)
- Place the salt plate in the sample holder of the IR spectrometer.[\[21\]](#)
- Acquire the IR spectrum. The characteristic strong absorptions for the carbonyl groups should be observed.

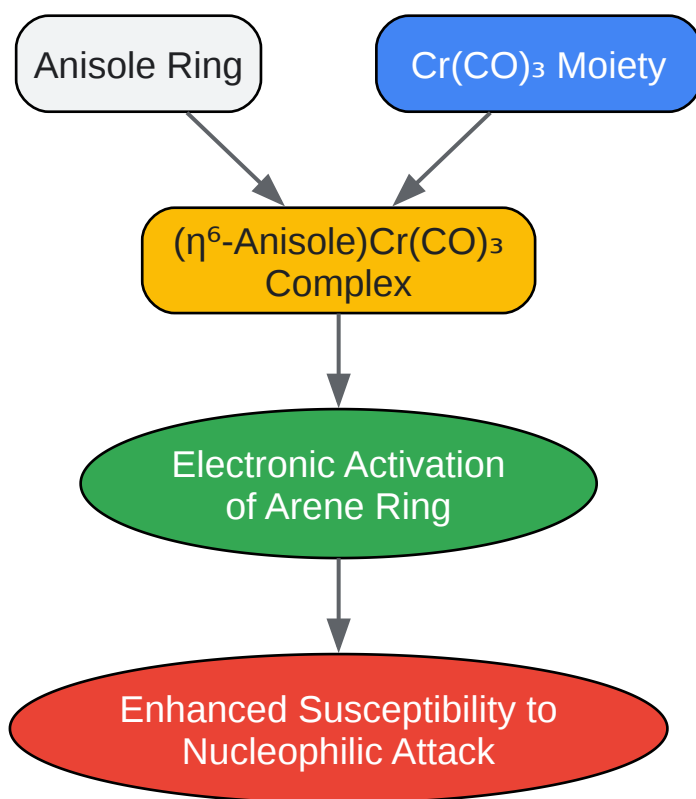
NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule.[\[1\]](#)[\[19\]](#)[\[20\]](#)

Procedure:

- Dissolve a few milligrams of **anisole chromium tricarbonyl** in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.[\[9\]](#)[\[22\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Place the NMR tube in the spectrometer.
- Acquire the ¹H and ¹³C NMR spectra.

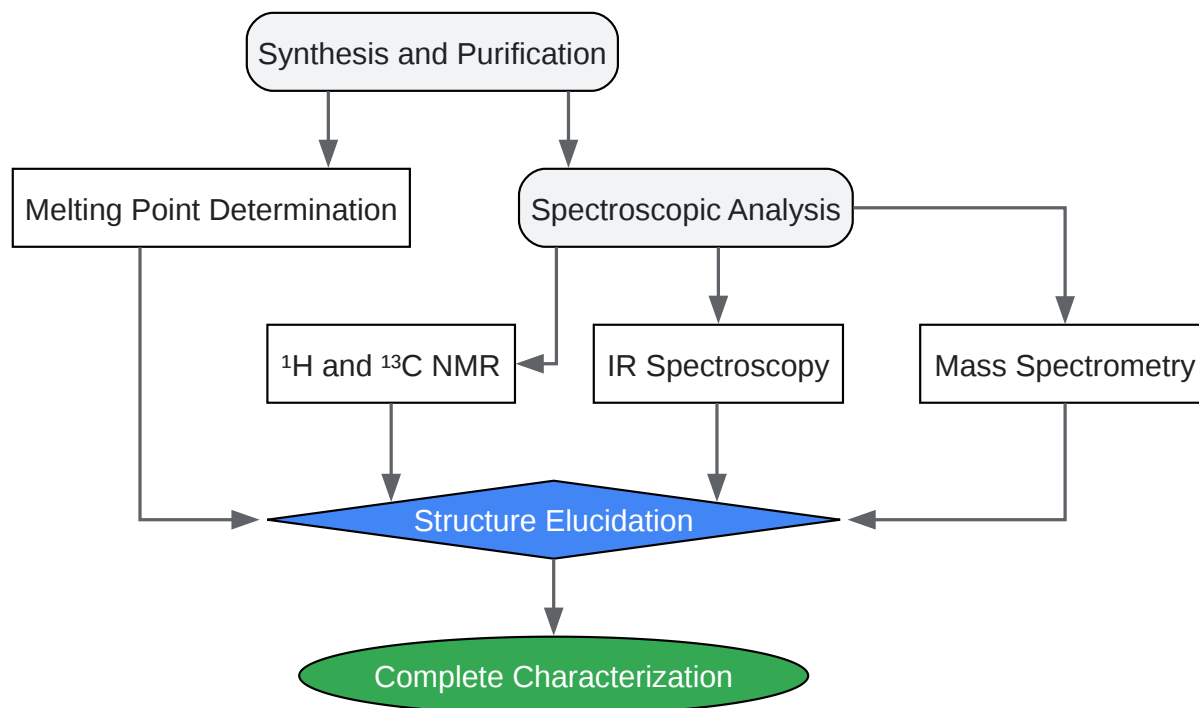
Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationship of reactivity changes upon complexation and a general workflow for the characterization of organometallic compounds.



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Caption: Effect of Cr(CO)_3 complexation on anisole reactivity.



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Caption: General workflow for organometallic compound characterization.

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